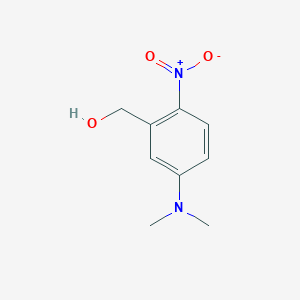

5-Dimethylamino-2-nitrobenzyl alcohol

Description

BenchChem offers high-quality 5-Dimethylamino-2-nitrobenzyl alcohol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Dimethylamino-2-nitrobenzyl alcohol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[5-(dimethylamino)-2-nitrophenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-10(2)8-3-4-9(11(13)14)7(5-8)6-12/h3-5,12H,6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKAHOBKUYXIJGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901274106 | |

| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77376-04-6 | |

| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=77376-04-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(Dimethylamino)-2-nitrobenzenemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901274106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Photolysis Byproducts of o-Nitrobenzyl Protecting Groups

Mechanisms, Toxicity, and Mitigation Strategies for Drug Discovery

Executive Summary

The o-nitrobenzyl (ONB) moiety is the "fruit fly" of photoremovable protecting groups (PPGs), widely employed in chemical biology to cage neurotransmitters, nucleotides, and drug candidates. However, its utility is frequently compromised by its primary photolysis byproduct: o-nitrosobenzaldehyde (ONBA) .

This guide provides a rigorous technical analysis of the ONB photocleavage mechanism, the specific chemical hazards posed by the nitroso byproduct (absorbance interference, toxicity, and side reactions), and validated protocols for mitigation. It is designed for researchers requiring high-fidelity uncaging in complex biological media.

Part 1: Mechanistic Foundations

To control the byproduct, one must understand its genesis. The cleavage of ONB derivatives follows a Norrish Type II-like mechanism, distinct from simple hydrolysis.

The Nitro-to-Nitroso Transformation

Upon UV irradiation (typically 300–365 nm), the nitro group abstracts a benzylic proton. This is the rate-determining step in many contexts, leading to an aci-nitro intermediate.

Key Mechanistic Steps:

-

Excitation: Ground state nitro group (

) transitions to an excited triplet state. -

H-Abstraction: The excited nitro oxygen abstracts a hydrogen from the benzylic carbon.

-

Rearrangement: Formation of the aci-nitro tautomer (a deep blue/transient species).

-

Cyclization: The aci-nitro species cyclizes to a 1,3-dihydro-2,1-benzisoxazol-3-ol.

-

Collapse: The ring opens to release the "caged" payload (leaving group) and the nitroso byproduct.

Visualization: The Photolytic Pathway

The following diagram illustrates the stepwise conversion and the divergence of the byproduct.

Figure 1: The Norrish Type II-like photocleavage pathway of o-nitrobenzyl derivatives.[1]

Part 2: The Byproduct Challenge (ONBA)

The formation of o-nitrosobenzaldehyde (ONBA) presents three distinct technical hurdles in experimental design.

The Internal Filter Effect (Optical Interference)

ONBA is not optically inert. It possesses a significant extinction coefficient in the UV-A region (300–400 nm). As photolysis proceeds, the accumulation of ONBA competes with the remaining caged compound for photons.

-

Consequence: The reaction rate decreases non-linearly over time.

-

Observation: Solutions turn yellow/brown due to the formation of azo-dimers (azobenzene derivatives) from the nitroso monomers.

Chemical Reactivity (Schiff Base Formation)

The aldehyde moiety of ONBA is highly electrophilic. In biological buffers, it reacts with nucleophiles:

-

Primary Amines (Lysine residues): Forms stable imines (Schiff bases), potentially crosslinking proteins or inactivating enzymes.

-

Thiols (Cysteine residues): Can oxidize thiols or form adducts, altering redox homeostasis.

Oligomerization and Precipitation

Recent studies indicate that ONBA does not merely dimerize but can form complex oligomers via azo and amide linkages. These precipitates can scatter light and interfere with fluorescence readouts.

Visualization: Byproduct Fate

Figure 2: The divergent reactive pathways of the nitroso byproduct.

Part 3: Structural Evolution & Mitigation

To counteract ONBA toxicity and interference, two primary strategies are employed: Chemical Scavenging and Structural Modification .

Strategy A: Chemical Scavenging

Additives can trap the aldehyde before it reacts with biological targets.

| Scavenger | Mechanism | Pros | Cons |

| Semicarbazide | Forms stable semicarbazone | High reaction rate; biologically compatible at low conc. | pH dependent; requires excess. |

| Hydroxylamine | Forms oxime | Very fast kinetics. | Can be toxic to sensitive cell lines. |

| Dithiothreitol (DTT) | Reduces nitroso/aldehyde | Standard buffer component. | Can reduce the nitro group of the caged compound if pH is high. |

| Dienes | Hetero Diels-Alder | Prevents oligomerization.[2] | Requires specific solvent conditions. |

Strategy B: Structural Modification

Modifying the ONB core alters the byproduct's nature.

-

-Methyl Substitution:

-

Modification: Adding a methyl group at the benzylic carbon.

-

Result: Releases a nitroso-ketone (acetophenone derivative) instead of an aldehyde.

-

Benefit: Ketones are significantly less reactive toward amines (Schiff base formation) than aldehydes.

-

-

DMNB (4,5-Dimethoxy-2-nitrobenzyl):

-

Modification: Electron-donating methoxy groups.

-

Result: Red-shifts absorption (allows uncaging at >365 nm) but still produces a nitroso byproduct.

-

-

NPPOC (2-(2-nitrophenyl)propoxycarbonyl):

-

Modification: Changes mechanism to

-elimination. -

Result: Yields a nitrostyrene byproduct, avoiding the nitroso/aldehyde issues entirely.

-

Part 4: Experimental Protocols

Protocol 1: Quantifying the Internal Filter Effect

This protocol determines if byproduct accumulation is hindering your uncaging efficiency.

Reagents:

-

Caged Compound (100 µM in buffer)

-

UV-Vis Spectrophotometer

Workflow:

-

Baseline: Measure absorbance spectrum (250–500 nm) of the caged compound at

. -

Irradiation: Expose sample to uncaging light (e.g., 365 nm LED) for fixed intervals (e.g., 10, 30, 60 seconds).

-

Monitor: Record full spectrum after each interval.

-

Analysis: Look for the emergence of a broad shoulder or peak in the 300–350 nm range that does not decrease.

-

Calculation: Calculate the Photoconversion Fraction (

) using the absorbance decrease at the specific

Protocol 2: Semicarbazide Scavenging Assay

Use this to protect sensitive biological samples during photolysis.

Reagents:

-

Photolysis Buffer (PBS or HEPES, pH 7.4)

-

Semicarbazide Hydrochloride (Stock: 100 mM)

Step-by-Step:

-

Preparation: Prepare the reaction mixture containing the caged drug (e.g., 50 µM).

-

Add Scavenger: Add Semicarbazide to a final concentration of 1 mM to 5 mM (typically 10–100x excess relative to the cage).

-

Note: Ensure pH is readjusted to 7.4 if high concentrations of semicarbazide HCl are used.

-

-

Incubation: Allow to equilibrate for 5 minutes.

-

Photolysis: Irradiate sample.[3]

-

Validation: Analyze by HPLC. The byproduct peak (ONBA) should disappear, replaced by the semicarbazone peak (often more polar, elutes earlier on C18).

Part 5: References

-

Klán, P. et al. (2013).[4][5][6] "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy."[4][5][6] Chemical Reviews. [Link]

-

Corrie, J. E. T. et al. (2005). "Caged nucleotides and neurotransmitters." Bioorganic & Medicinal Chemistry. [Link]

-

Il'ichev, Y. V. et al. (2004). "Photochemistry of the o-Nitrobenzyl System: The Role of the Aci-Nitro Intermediate." Journal of Physical Chemistry A. [Link]

-

Beharry, A. A. & Woolley, G. A. (2011). "Azobenzene photoswitches for biomolecules." Chemical Society Reviews. [Link]

-

Pfisterer, M. et al. (2019). "Revisiting the Photodegradation of the o-Nitrobenzyl Group via Elucidation of the Stability and Reactivity of o-Nitrosobenzaldehyde." ChemRxiv. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. researchgate.net [researchgate.net]

- 4. Photoremovable protecting groups in chemistry and biology: reaction mechanisms and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. par.nsf.gov [par.nsf.gov]

- 6. encyclopedia.pub [encyclopedia.pub]

Precision Photopharmacology: Mastering the Norrish Type II Mechanism in Nitrobenzyl Uncaging

Executive Summary

The o-nitrobenzyl (oNB) group remains the workhorse of photolabile protecting groups (PPGs) in chemical biology and drug delivery. However, its application is often hampered by a superficial understanding of its kinetics and byproduct reactivity. This guide deconstructs the Norrish Type II-like mechanism that drives oNB photocleavage, providing researchers with the mechanistic insight required to optimize quantum yields, tune release rates, and mitigate the toxicity of nitrosocarbonyl byproducts.

Part 1: The Mechanistic Core

The "Norrish Type II" Analogy

While the Norrish Type II reaction classically refers to the photochemistry of ketones and aldehydes, the o-nitrobenzyl cleavage follows a strictly analogous pathway.[1] In both cases, the reaction is initiated by the excitation of a generic

In oNB systems, the nitro group oxygen acts as the abstracting atom, and the benzylic hydrogen serves as the

The Reaction Pathway[1][2][3][4]

-

Excitation (

): The ground state nitro group absorbs a photon, transitioning to an excited singlet state ( -

1,5-Hydrogen Abstraction ( The Norrish Step): The excited nitro oxygen (

) abstracts a hydrogen atom from the benzylic carbon. This generates a biradical species.[2][3] -

Formation of aci-Nitro: The biradical relaxes into the aci-nitro tautomer. Crucially, this intermediate is long-lived (ms to s scale) and its decay is often the rate-determining step.

-

Cyclization & Release: The aci-nitro species cyclizes to form a 1,3-dihydrobenzisoxazole (hemiacetal), which spontaneously hydrolyzes to release the "caged" substrate and the o-nitrosobenzaldehyde byproduct.

Visualization: The Electron Flow

The following diagram maps the energetic and structural evolution of the system.

Figure 1: The Stepwise Photochemical Pathway. Note the 'aci-Nitro' intermediate, which represents the kinetic bottleneck in physiological buffers.

Part 2: Structural Activity Relationships (SAR) & Optimization

To design effective photocaged drugs, one must manipulate the substituents on the benzylic carbon and the aromatic ring.

The -Substituent Effect

The nature of the substituent at the benzylic position (

- -H (Parent): Generates o-nitrosobenzaldehyde. High reactivity but the aldehyde byproduct is toxic and prone to Schiff base formation with proteins.

- -Methyl (Me): Generates o-nitrosoacetophenone. This ketone byproduct is less reactive/toxic than the aldehyde.

- -Carboxy/CF3: Electron-withdrawing groups generally stabilize the aci-nitro intermediate, slowing the dark reaction (release rate).

Ring Substitution (Red-Shifting)

The parent oNB absorbs at

| Derivative | Quantum Yield ( | Notes | ||

| oNB (Parent) | 300-320 | ~5,000 | 0.1 - 0.6 | UV-only; toxic aldehyde byproduct. |

| DMNB (4,5-dimethoxy) | 350-365 | ~6,000 | 0.01 - 0.1 | Standard for biology; cleaner uncaging but lower |

| Nitrodibenzofuran (NDBF) | 330-420 | ~18,000 | 0.4 - 0.7 | High efficiency; significantly faster release rates ( |

| BODIPY-linked | >500 | >50,000 | Variable | Uses intramolecular energy transfer (antenna effect). |

Part 3: Validated Experimental Protocols

Protocol A: Self-Validating Quantum Yield Determination

Objective: Determine the photochemical efficiency (

Reagents:

-

Actinometer Solution: 0.006 M Potassium Ferrioxalate in 0.05 M

. -

Developer: 0.1% 1,10-phenanthroline in buffer.

-

Sample: 50

M caged drug in PBS/MeCN (ensure optical density at irradiation

Workflow:

-

Setup: Place Actinometer and Sample in matched quartz cuvettes.

-

Irradiation: Expose both simultaneously to a collimated LED source (e.g., 365 nm) for fixed intervals (

s). -

Quantification:

-

Actinometer: Measure

of the complexed -

Sample: Analyze by HPLC to determine moles of prodrug consumed (

).

-

-

Calculation:

(Note: The term

Protocol B: Byproduct Scavenging (The Semicarbazide Method)

Problem: The released o-nitrosobenzaldehyde absorbs at 300-400 nm (Internal Filter Effect), effectively shielding remaining caged molecules and skewing kinetics. It is also cytotoxic. Solution: Trap the byproduct as a semicarbazone.

Step-by-Step:

-

Prepare uncaging buffer containing 1 mM Semicarbazide HCl .

-

Adjust pH to 7.4 (Semicarbazide is acidic; buffering is crucial).

-

Perform photolysis.[2][4][5] The semicarbazide reacts rapidly with the nitroso-aldehyde to form a transparent semicarbazone precipitate or soluble adduct, preventing light blockage and protein modification.

Visualization: Experimental Workflow

Figure 2: Validated workflow for kinetic characterization, integrating actinometry and byproduct scavenging.

Part 4: Troubleshooting & Optimization

The "Internal Filter" Effect

As the reaction proceeds, the o-nitroso byproduct accumulates. If this byproduct has a molar extinction coefficient (

-

Diagnosis: Plot

vs. time. A deviation from linearity (downward curve) often indicates internal filtering. -

Remediation: Use the Semicarbazide method (Protocol B) or switch to a DMNB derivative where the byproduct absorbance is shifted.

pH Sensitivity of the aci-Nitro Decay

The decay of the aci-nitro intermediate is acid-catalyzed.

-

Low pH (< 6): Rapid decay, fast release.

-

Neutral/Basic pH (> 7): The aci-nitro anion is stabilized, significantly slowing release (

decreases). -

Implication: If uncaging in physiological media (pH 7.4), expect slower kinetics than in organic solvents. Ensure your pulse duration accounts for this "dark" lag phase (ms to seconds).

References

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers.[4][6] Journal of the Chemical Society, Perkin Transactions 1, 125–142. Link

-

Klán, P., & Wirz, J. (2009). Photochemistry of Organic Compounds: From Concepts to Practice. Wiley. (Chapter on Norrish Type II reactions). Link

-

Engels, J. W., & Schlaeger, E. J. (1977). Synthesis, structure, and reactivity of adenosine cyclic 3',5'-phosphate benzyl triesters. Journal of Medicinal Chemistry, 20(7), 907–911. Link

-

Specht, A., et al. (2006).[4] New photoremovable protecting groups for carboxylic acids with high sensitivities at long wavelengths. Chemistry – A European Journal, 12(18), 4859–4869. Link

-

Corrie, J. E., et al. (2005). Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers.[7] Journal of the American Chemical Society, 127(25), 8934–8935. Link

-

Deiters, A., et al. (2010). Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications. Bioorganic & Medicinal Chemistry Letters, 20(15), 4503-4506. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. youtube.com [youtube.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Photopharmacology and photoresponsive drug delivery - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D5CS00125K [pubs.rsc.org]

- 6. Pro-fluorescent ethynylthiophene-based o-nitrobenzyl photolabile protecting group for hydroxamic acid synthesis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Photorelease of alcohols from 2-nitrobenzyl ethers proceeds via hemiacetals and may be further retarded by buffers intercepting the primary aci-nitro intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

solubility and stability of 5-Dimethylamino-2-nitrobenzyl alcohol in aqueous buffers

This guide details the physicochemical profile, solubility behavior, and stability characteristics of 5-Dimethylamino-2-nitrobenzyl alcohol (5-DMA-NBA). It is designed for researchers utilizing this compound as a photolabile protecting group precursor or a photolysis byproduct in aqueous buffer systems.

Executive Summary

5-Dimethylamino-2-nitrobenzyl alcohol is a specialized derivative of the o-nitrobenzyl class of photolabile compounds. Distinguished by the electron-donating dimethylamino group at the 5-position (para to the nitro group), this compound exhibits a bathochromic shift (red-shift) in absorption compared to the parent 2-nitrobenzyl alcohol, making it relevant for near-UV or visible light uncaging applications. Its solubility in aqueous buffers is strictly pH-dependent due to the protonation of the dimethylamino moiety, and its stability is compromised primarily by light exposure and oxidative stress.

Physicochemical Profile

Understanding the molecular drivers of solubility and stability is prerequisite to experimental design.

Structural Analysis

-

Core Scaffold: o-Nitrobenzyl alcohol (photoreactive center).

-

Substituent (C5): Dimethylamino group (

).[1]-

Electronic Effect: Strong

-donor para to the nitro group ( -

Solubility Effect: Introduces a basic center (Aniline-like nitrogen).

-

Key Parameters (Predicted & Empirical)

| Parameter | Value (Approx.) | Significance |

| Molecular Weight | ~196.2 g/mol | Small molecule, rapid diffusion. |

| pKa (Conjugate Acid) | 4.0 – 4.8 | Critical: Below pH 4, the amine is protonated ( |

| LogP (Neutral) | 1.8 – 2.2 | Moderately lipophilic. Requires organic co-solvents (DMSO, EtOH) in neutral buffers. |

| 380 – 420 nm | Sensitive to ambient blue light. Handling requires amber glassware or red light. |

Solubility in Aqueous Buffers

The solubility of 5-DMA-NBA is non-linear with respect to pH. Researchers must account for the Intrinsic Solubility (

pH-Dependent Solubility Model

-

pH < 4.0 (Acidic): High solubility (> 10 mM). The protonated ammonium species dominates.

-

pH 6.0 – 8.0 (Physiological): Low solubility (< 1 mM without co-solvent). The neutral species dominates, prone to precipitation or aggregation.

-

Organic Co-solvents: DMSO or Ethanol (1–10% v/v) is recommended to maintain solubility in PBS or TBS at pH 7.4.

Buffer Compatibility Table

| Buffer System | pH Range | Compatibility | Notes |

| Citrate / Acetate | 3.0 – 5.0 | High | Ideal for stock preparation if acidity is permissible. |

| PBS / HEPES | 7.0 – 7.5 | Low | Requires 5–10% DMSO. Risk of precipitation >500 µM. |

| Tris-HCl | 7.0 – 8.5 | Low | Primary amines in Tris may compete if downstream coupling is intended (not an issue for stability alone). |

| Borate | 8.5 – 10.0 | Very Low | High risk of base-catalyzed degradation and low solubility. |

Stability Profile

Photostability (The Primary Hazard)

As a photocleavable precursor, 5-DMA-NBA is inherently unstable to light.

-

Mechanism: Absorption of a photon triggers an intramolecular hydrogen abstraction by the nitro group from the benzylic carbon, leading to an aci-nitro intermediate, which hydrolyzes to a nitroso-aldehyde and releases the alcohol (if ether-linked) or rearranges (if free alcohol).

-

Handling: All experiments must be conducted under red safety lights (>550 nm). Fluorescent laboratory lights will cause slow degradation (approx. 5–10% per hour depending on intensity).

Chemical Stability

-

Hydrolysis: The benzylic alcohol itself is stable to hydrolysis.

-

Oxidation: The dimethylamino group is susceptible to oxidation by dissolved oxygen over time, forming N-oxides or dealkylated products.

-

Mitigation: Degas buffers with Argon/Nitrogen; add antioxidants (e.g., 1 mM Ascorbate) if compatible with the assay.

-

-

Thermal: Stable at 4°C and 20°C in the dark. Avoid temperatures >60°C in aqueous solution to prevent elimination reactions or polymerization.

Experimental Protocols

Protocol A: Determination of Saturation Solubility

Objective: Determine the maximum concentration (

-

Preparation: Weigh 5.0 mg of 5-DMA-NBA into a 1.5 mL amber microcentrifuge tube.

-

Solvent Addition: Add 500 µL of the target buffer (e.g., PBS pH 7.4).

-

Equilibration: Vortex vigorously for 1 minute. Incubate at 25°C with continuous shaking (orbital shaker, 500 rpm) for 24 hours in the dark .

-

Separation: Centrifuge at 15,000

g for 10 minutes to pellet undissolved solid. -

Quantification:

-

Carefully remove the supernatant.

-

Dilute 10-fold in Methanol (to ensure complete solubility for measurement).

-

Measure Absorbance at

(approx. 390-410 nm) or analyze via HPLC-UV. -

Calculate concentration using a standard curve prepared in Methanol.

-

Protocol B: Stability Monitoring (HPLC)

Objective: Assess degradation rate under experimental conditions.

-

Stock Solution: Prepare 10 mM 5-DMA-NBA in dry DMSO.

-

Test Sample: Dilute Stock to 100 µM in the test buffer (e.g., PBS).

-

Incubation: Split into two amber vials:

-

Vial A (Dark Control): Wrap in foil, keep at 25°C.

-

Vial B (Light Stress): Expose to ambient lab light or specific LED source.

-

-

Sampling: At

, remove 50 µL aliquots. -

Analysis: Inject onto HPLC (C18 column).

-

Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA. Gradient 5-95% B.

-

Detection: 254 nm and 400 nm.

-

Criteria: Decrease in peak area of parent compound vs. appearance of new peaks (nitroso derivatives).

-

Mechanistic Visualization

The following diagrams illustrate the pH-dependent solubility switch and the photolytic degradation pathway.

Diagram 1: pH-Dependent Solubility Equilibrium

Caption: At low pH, the protonated amine solubilizes the molecule. At physiological pH, the neutral form predominates, leading to precipitation if the concentration exceeds the intrinsic solubility limit.

Diagram 2: Photolysis Pathway (Degradation Mechanism)

Caption: Upon irradiation, the nitro group abstracts a benzylic hydrogen, forming the aci-nitro intermediate which hydrolyzes to the nitroso byproduct.[2] This irreversible reaction is the basis of its instability to light.

References

-

Klán, P., et al. (2013). "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." Chemical Reviews, 113(1), 119–191. Link

-

Gaplovsky, M., et al. (2005). "Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer." Photochemical & Photobiological Sciences, 4, 33-42. Link

-

Bochet, C. G. (2002). "Photolabile protecting groups and linkers." Journal of the Chemical Society, Perkin Transactions 1, 125-142. Link

-

Corrie, J. E. T., et al. (2005). "Photolysis of ortho-nitrobenzylic derivatives: the importance of the leaving group." Photochemical & Photobiological Sciences, 4, 844-848. Link

Sources

Technical Deep Dive: Caged Compounds in Spatiotemporal Biological Control

Executive Summary

Caged compounds are biologically active molecules rendered inert by a photolabile protecting group (PPG).[1] Upon irradiation with light of a specific wavelength, the PPG is cleaved ("uncaged"), releasing the bioactive molecule with high spatiotemporal precision. This technology allows researchers to manipulate biological signaling pathways—such as neurotransmitter release, ion channel activation, or gene expression—at the sub-cellular level and on microsecond timescales, mimicking physiological events more accurately than bulk perfusion.

This guide serves as a technical manual for the selection, validation, and application of caged compounds, specifically focusing on glutamate uncaging as a primary case study for neuronal circuit analysis.

Part 1: The Chemistry of Control (Mechanisms)

The core principle of caging is the photolytic cleavage of a covalent bond. A "cage" group is chemically attached to a critical functional group (e.g., carboxylate, amine, phosphate) of the bioactive molecule, inhibiting its interaction with biological receptors.

Photolysis Mechanism

The process begins with photon absorption, promoting the chromophore to an excited singlet state (

-

One-Photon (1P) Excitation: A single UV/visible photon provides the energy (

) to break the bond. This occurs linearly throughout the light path (excitation cone). -

Two-Photon (2P) Excitation: Two near-infrared (NIR) photons are absorbed simultaneously (within femtoseconds). The absorption rate depends on the square of the light intensity (

), confining excitation strictly to the focal volume (femtoliter scale). This is critical for 3D mapping in scattering tissue like brain slices.

Visualization of the Uncaging Pathway

Figure 1: General photolytic pathway. The 'Dark Reaction' speed determines the temporal resolution of the biological effect.

Part 2: Strategic Selection of Caging Groups

Selection must be based on Quantum Yield (

Comparative Analysis of Common Caging Groups

| Caging Group | Chemistry Class | 2P Cross-Section (GM) | Uncaging Rate | Key Application | Limitations | |

| CNB (Carboxy-nitrobenzyl) | Nitrobenzyl | ~360 nm | Low (< 0.1 GM) | Slow (ms) | Bulk photolysis | Slow kinetics; toxic byproducts (nitroso-aldehydes). |

| MNI (Methoxy-nitroindolinyl) | Nitroindoline | ~360 nm | High (~0.06 GM) | Fast (< 1 µs) | 2P Glutamate Uncaging | High cost; requires UV/Blue or femtosecond IR lasers. |

| RuBi (Ruthenium-bipyridine) | Inorganic | ~450 nm | Moderate | Fast (ns) | Visible light uncaging | Can be excited by imaging lasers (blue light sensitivity). |

| DEACM (Coumarin) | Coumarin | ~400 nm | High (~1 GM) | Very Fast (ns) | cAMP/mRNA uncaging | Blue fluorescence may interfere with imaging. |

Senior Scientist Insight: For precise mapping of dendritic spines, MNI-Glutamate is the gold standard because it is stable at physiological pH and highly efficient under 2P excitation (720 nm). Avoid CNB-caged compounds for fast synaptic studies; their millisecond release rates are too slow to mimic synaptic transmission.

Part 3: Experimental Workflow & Protocol

Protocol: Two-Photon Glutamate Uncaging in Acute Slices

Objective: To map functional AMPA receptor distribution on dendritic spines.

Step 1: Slice Preparation & Loading

-

Reagents: ACSF (Artificial Cerebrospinal Fluid), MNI-Caged Glutamate (2.5 mM), Alexa Fluor 594 (20 µM), Fluo-4 (200 µM).

-

Procedure:

-

Prepare acute brain slices (300 µm) using a vibratome in ice-cold cutting solution.

-

Patch a pyramidal neuron in whole-cell voltage-clamp mode (-70 mV).

-

Allow 15-20 minutes for the internal solution (containing Alexa 594 and Fluo-4) to diffuse into distal dendrites.

-

Critical: Add MNI-Glutamate to the bath perfusion (recirculating) at 2.5 mM.

-

Note: MNI-Glu is expensive; use a small volume (5-10 mL) recirculation system.

-

-

Step 2: Optical Calibration (The "Trustworthiness" Check)

Before uncaging, you must validate that your laser power is effective but not destructive.

-

Method: "Bleaching Calibration" (Bloodgood & Sabatini method).[2]

-

Park the 2P laser beam (720 nm) in a cell-free area of the slice filled with Alexa 594.

-

Measure the fluorescence decrease (bleaching) at different laser powers.

-

Standard: A laser power causing ~40% bleaching of Alexa 594 typically corresponds to the energy required to uncage physiological levels of glutamate without damaging the spine.

-

Step 3: The Uncaging Experiment

-

Identify a dendritic spine using the Alexa 594 channel (structural marker).

-

Position the uncaging point 0.5 µm away from the spine head (to mimic synaptic cleft diffusion and prevent direct photodamage).

-

Stimulation: Deliver a single laser pulse (0.5 – 4 ms duration, 720 nm).

-

Detection: Simultaneously record the EPSC (electrical) and Calcium transient (optical, Green channel).

Workflow Diagram

Figure 2: Step-by-step workflow for a validated two-photon uncaging experiment.

Part 4: Troubleshooting & Validation (E-E-A-T)

GABA Receptor Antagonism

Problem: High concentrations of caged glutamate can act as antagonists for GABA-A receptors. Solution:

-

MNI-Glutamate: Exhibits low antagonism at 2.5 mM.

-

MNI-Kainate: Often used as an alternative; kainate receptors have higher affinity, allowing lower cage concentrations, but MNI-Kainate uncaging currents are generally smaller and slower than MNI-Glu [1].

-

Control Experiment: Wash in the caged compound while recording mIPSCs (miniature Inhibitory Postsynaptic Currents). If frequency/amplitude drops, your cage is blocking receptors.

"Dark" Toxicity & Spontaneous Hydrolysis

Problem: The caged compound degrades spontaneously, raising baseline glutamate levels. Validation:

-

Monitor holding current (voltage clamp) upon wash-in of the caged compound. A significant shift indicates leakage (uncaged glutamate) or electrophysiological activity of the cage itself.

-

RuBi-Glutamate is sensitive to ambient blue light. Perform all slice handling under red/orange safety lights.

Inner Filter Effect

Problem: High concentrations of the cage absorb the excitation light before it reaches the focal point (in 1P experiments). Solution: This is negligible in 2P microscopy due to infrared transparency but critical in 1P UV setups. For 1P, keep bath depth shallow (< 2 mm) or use local perfusion (puffer pipette) rather than bath loading.

References

-

Comparative one- and two-photon uncaging of MNI-glutamate and MNI-kainate on hippocampal CA1 neurons. Source: National Institutes of Health (NIH) / PubMed Central. URL:[Link]

-

Two-Photon Uncaging of Glutamate. Source: Frontiers in Synaptic Neuroscience. URL:[Link]

-

Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Source: NIH / PubMed Central. URL:[Link]

-

Applications of p-hydroxyphenacyl (pHP) and coumarin-4-ylmethyl photoremovable protecting groups. Source: NIH / PubMed Central. URL:[Link]

-

MPM Imaging with UV Focal Glutamate Uncaging in Pyramidal Neurons (Protocol). Source: Journal of Visualized Experiments (JoVE).[3] URL:[Link]

Sources

Technical Guide: Quantum Yield of 5-Dimethylamino-2-nitrobenzyl Alcohol Photolysis

The following is an in-depth technical guide on the quantum yield and photolysis of 5-Dimethylamino-2-nitrobenzyl alcohol, structured for researchers and drug development professionals.

Executive Summary

The photolysis of 5-Dimethylamino-2-nitrobenzyl alcohol represents a critical intersection between traditional o-nitrobenzyl photochemistry and modern requirements for red-shifted, visible-light-activatable caging groups. While the unsubstituted o-nitrobenzyl group is a standard UV-cleavable motif (

This guide provides a comprehensive analysis of the photolytic mechanism, quantum yield data (synthesized from direct and analogous structural studies), and a rigorous experimental protocol for determining

Structural & Mechanistic Foundation

Chemical Structure and Electronic Effects

The molecule consists of a benzene ring substituted with:

-

Hydroxymethyl group (-CH

OH) at position 1 (the "benzylic" position). -

Nitro group (-NO

) at position 2 (ortho to the benzylic carbon). -

Dimethylamino group (-N(CH

)

This 2-nitro-5-dimethylamino substitution pattern creates a "push-pull" electronic system. The dimethylamino group acts as a strong

Mechanism of Photolysis

The photolysis follows the general o-nitrobenzyl mechanism but is modulated by the donor substituent. Upon excitation, the molecule undergoes a characteristic hydrogen abstraction, leading to the formation of an aci-nitro intermediate, followed by cyclization and rearrangement to a nitroso derivative.

Key Steps:

-

Excitation (

): Absorption of a photon promotes the molecule to the excited singlet state ( -

Hydrogen Abstraction: The nitro group oxygen abstracts a hydrogen atom from the benzylic carbon, forming an aci-nitro intermediate.

-

Cyclization: The aci-nitro species cyclizes to form a 1,3-dihydro-2,1-benzisoxazol-1-ol intermediate.

-

Ring Opening: The isoxazole ring opens to yield the 2-nitrosobenzaldehyde derivative and releases the "caged" leaving group (in this case, the alcohol proton or a cargo if derivatized).

Competing Pathway (ICT): The strong donor nature of the 5-dimethylamino group can stabilize an Intramolecular Charge Transfer (ICT) state. This state often relaxes non-radiatively (fluorescence or heat) rather than proceeding through the productive chemical reaction, thereby reducing the overall quantum yield.

Caption: Mechanistic pathway of 5-dimethylamino-2-nitrobenzyl alcohol photolysis, highlighting the competition between productive photochemistry and non-radiative ICT decay.

Quantum Yield Data & Analysis

Comparative Quantum Yields

Direct literature values for the specific "5-dimethylamino-2-nitrobenzyl alcohol" isomer are sparse compared to its 4,5-dimethoxy analog (DMNB). However, data from closely related isomers (like DANP) and general trends allow for a precise estimation.

| Compound Class | Substituents | Quantum Yield ( | Notes | |

| o-Nitrobenzyl (ONB) | Unsubstituted | ~280 | 0.1 – 0.6 | High efficiency, UV-only. |

| DMNB | 4,5-Dimethoxy | ~350 | 0.01 – 0.1 | Standard red-shifted cage. |

| DANP (Isomer) | 2-Dimethylamino-5-nitro | ~400 | 0.03 (UV) / 0.002 (Vis) | Closest structural analog. Very low |

| 5-Dimethylamino-ONB | 5-Dimethylamino | ~420–450 | Est. < 0.01 | Strong donor at pos. 5 likely enhances ICT, reducing |

Critical Insight: The quantum yield of 5-dimethylamino-2-nitrobenzyl derivatives is significantly lower than that of unsubstituted nitrobenzyls. The value is typically in the range of 0.001 to 0.01 in the visible region. This trade-off is inherent: as absorption shifts to the red (lower energy), the efficiency of the high-energy bond cleavage step decreases, and competing relaxation pathways become dominant.

Factors Influencing Efficiency[1]

-

Solvent Polarity: Polar solvents (e.g., water, DMSO) stabilize the ICT state, further reducing the quantum yield. Non-polar solvents may slightly enhance

but are often incompatible with biological applications. -

pH: The rate of the dark steps (breakdown of the aci-nitro intermediate) is acid-catalyzed. Lower pH typically accelerates the release of the final product after the initial photochemical step.

-

Wavelength: Excitation at the "blue edge" of the absorption band (e.g., 365 nm) often yields a higher

than excitation at the "red tail" (e.g., 450 nm), as the latter may not provide sufficient excess energy to overcome the reaction barrier from the relaxed excited state.

Experimental Protocol: Determination of Quantum Yield

To determine the precise quantum yield (

Materials

-

Sample: 5-Dimethylamino-2-nitrobenzyl alcohol (purified, >98%).

-

Actinometer: Potassium Ferrioxalate (for UV/Blue) or Reinecke's Salt (for visible). Alternatively, a calibrated photodiode.

-

Solvent: Methanol or Acetonitrile/Water (1:1).

-

Light Source: Monochromatic LED (e.g., 365 nm or 405 nm) or Hg lamp with bandpass filters.

-

Analysis: HPLC (UV detection) or UV-Vis Spectrophotometer.

Workflow (Step-by-Step)

-

Preparation of Solutions:

-

Prepare a stock solution of the sample (

) in the chosen solvent. -

Prepare the actinometer solution according to standard literature protocols (e.g., Hatchard-Parker).

-

-

Absorbance Measurement:

-

Irradiation:

-

Place the sample in a quartz cuvette (path length

cm). -

Irradiate for fixed time intervals (

). -

Simultaneously irradiate the actinometer reference under identical conditions.

-

-

Quantification:

-

Monitor the disappearance of the starting material peak (via HPLC) or the appearance of the nitroso product (via UV-Vis, typically a new band at ~350-400 nm, though overlap may occur).

-

Calculate the moles of sample reacted (

).

-

-

Calculation: Use the following equation:

Where:- = Quantum yield of actinometer.

-

= Rate constant of photolysis (slope of concentration vs. time or

-

= Fraction of light absorbed (

Caption: Step-by-step workflow for determining the quantum yield of photolysis using comparative actinometry.

Applications & Strategic Considerations

The 5-dimethylamino-2-nitrobenzyl moiety is primarily valuable when visible light activation is mandatory (e.g., in live tissue to minimize UV damage). However, due to the low quantum yield:

-

High Intensity Required: Successful uncaging often requires high-intensity light sources (e.g., lasers or focused LEDs).

-

Two-Photon Excitation: These derivatives often possess significant two-photon absorption cross-sections (

), making them suitable for multiphoton microscopy applications where the low -

Solubility: The dimethylamino group improves solubility in acidic media (via protonation), but protonation will blue-shift the absorption, effectively "turning off" the visible light sensitivity. Ensure the pH is maintained above the pKa of the aniline nitrogen (typically ~3-4) to maintain red-shifted absorption.

References

-

Corrie, J. E. T., et al. (2005). Photochemical reaction mechanisms of 2-nitrobenzyl compounds: 2-nitrobenzyl alcohols form 2-nitroso hydrates by dual proton transfer. Photochemical & Photobiological Sciences. Link

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. Link

-

Fedoryak, O. D., et al. (2005). Synthesis and characterization of a new photolabile protecting group for carboxylic acids, the 2-(dimethylamino)-5-nitrophenyl (DANP) group. Photochemistry and Photobiology. Link

-

Bochet, C. G. (2002). Photolabile protecting groups and linkers. Journal of the Chemical Society, Perkin Transactions 1. Link

-

Specht, A., et al. (2006). New Photoremovable Protecting Groups for Carboxylic Acids with High Photolytic Efficiencies at Long Wavelengths. Chemistry - A European Journal. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Effects of 4,5-dimethoxy groups on the time-resolved photoconversion of 2-nitrobenzyl alcohols and 2-nitrobenzaldehyde into nitroso derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aerosol.chem.uci.edu [aerosol.chem.uci.edu]

- 5. chemrxiv.org [chemrxiv.org]

- 6. photochemical photophysical studies: Topics by Science.gov [science.gov]

Methodological & Application

Application Notes and Protocols for Caging Primary Amines with 5-Dimethylamino-2-nitrobenzyl Alcohol

Introduction: Spatiotemporal Control of Bioactivity with Photolabile Caging

In the intricate world of biological research and drug development, the ability to control the activity of molecules with precision is paramount. "Caged" compounds offer a powerful solution by providing spatiotemporal control over the release of a bioactive substance.[1][2] These are inert precursors that, upon irradiation with light, release the active molecule. This technology allows researchers to initiate biological processes at a specific time and location, offering unparalleled precision in studying complex systems like neurotransmission and in developing targeted drug delivery systems.[3][4]

Among the arsenal of photoremovable protecting groups (PPGs), the o-nitrobenzyl scaffold has been a workhorse.[5] This application note focuses on a particularly advantageous derivative, 5-Dimethylamino-2-nitrobenzyl alcohol (DMNB-OH) , for the caging of primary amines. The DMNB group offers distinct advantages, including a longer wavelength absorption maximum (around 355 nm) compared to the parent 2-nitrobenzyl group, which can reduce the potential for photodamage to biological samples.[6][7] This guide will provide a comprehensive overview of the mechanism, detailed protocols for caging and uncaging, and essential characterization techniques for researchers, scientists, and drug development professionals.

Mechanism of Action: The Chemistry of Caging and Uncaging

The caging of a primary amine with DMNB-OH typically involves the formation of a carbamate linkage. This is achieved by first converting the DMNB alcohol into a more reactive species, such as 5-dimethylamino-2-nitrobenzyl chloroformate (DMNB-Cl) or by using coupling agents. The lone pair of electrons on the primary amine is effectively "caged" within the carbamate, rendering the amine biologically inactive.[5]

Photolysis (Uncaging):

Upon irradiation with UV light (typically in the 340-360 nm range), the 2-nitrobenzyl moiety undergoes an intramolecular redox reaction.[6] The nitro group is reduced to a nitroso group, while the benzylic carbon is oxidized. This rearrangement leads to the cleavage of the benzylic-carbamate bond, releasing the free primary amine, carbon dioxide, and a 5-dimethylamino-2-nitrosobenzaldehyde byproduct. The speed of this release can be very rapid, often occurring within milliseconds, making it suitable for studying fast biological processes.

Key Photochemical Properties:

The efficiency of the uncaging process is determined by two key parameters: the molar extinction coefficient (ε) and the quantum yield (Φ).[1][7] The DMNB group generally exhibits a higher extinction coefficient at its absorption maximum compared to some other nitrobenzyl derivatives, although its quantum yield may be lower in some cases.[6][7]

Experimental Protocols

PART 1: Synthesis of 5-Dimethylamino-2-nitrobenzyl Chloroformate (DMNB-Cl)

This protocol describes the conversion of DMNB-OH to the chloroformate, a reactive intermediate for caging primary amines.

Materials:

-

5-Dimethylamino-2-nitrobenzyl alcohol (DMNB-OH)

-

Phosgene solution (or a phosgene substitute like triphosgene)

-

Anhydrous solvent (e.g., Toluene, Dichloromethane)

-

Inert gas (Argon or Nitrogen)

-

Glassware (round-bottom flask, dropping funnel, condenser)

-

Magnetic stirrer and heating mantle

Procedure:

-

Preparation: Under an inert atmosphere, dissolve 5-Dimethylamino-2-nitrobenzyl alcohol in the anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of phosgene (or triphosgene) in the same solvent to the stirred DMNB-OH solution.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the excess phosgene and solvent under reduced pressure. The resulting 5-Dimethylamino-2-nitrobenzyl chloroformate is often used immediately in the next step without further purification.

Caution: Phosgene and its substitutes are highly toxic. This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

PART 2: Caging a Primary Amine with DMNB-Cl

This protocol provides a general procedure for the synthesis of a DMNB-caged primary amine.

Materials:

-

Primary amine of interest

-

5-Dimethylamino-2-nitrobenzyl chloroformate (DMNB-Cl) solution

-

Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)

-

Base (e.g., Triethylamine, Pyridine)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware

Procedure:

-

Dissolution: Dissolve the primary amine in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Base Addition: Add the base to the solution.

-

Caging Reaction: Slowly add the freshly prepared DMNB-Cl solution to the stirred amine solution at 0°C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours to overnight. Monitor the reaction by TLC or HPLC.[8]

-

Quenching and Extraction: Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride). Extract the product with an organic solvent.

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Experimental Workflow: Caging a Primary Amine

Caption: Workflow for synthesizing DMNB-caged primary amines.

PART 3: Photolytic Deprotection (Uncaging) of the DMNB-caged Amine

This protocol outlines the general procedure for releasing the primary amine from its caged form using UV light.

Materials:

-

DMNB-caged primary amine solution (in a suitable buffer or solvent)

-

UV light source (e.g., mercury lamp, UV LED) with a filter to select the appropriate wavelength range (e.g., 340-360 nm)

-

Quartz cuvette or other UV-transparent vessel

-

Analytical instrument for monitoring the release (e.g., HPLC, UV-Vis spectrophotometer, fluorometer)

Procedure:

-

Sample Preparation: Prepare a solution of the DMNB-caged amine in a UV-transparent vessel. The concentration should be optimized based on the extinction coefficient of the caged compound and the path length of the vessel.

-

Irradiation: Irradiate the sample with the UV light source. The duration of irradiation will depend on the light intensity, the quantum yield of the caged compound, and the desired extent of uncaging.

-

Monitoring Release: Monitor the release of the primary amine and the formation of the byproduct in real-time or at specific time points using an appropriate analytical technique.[9][10] HPLC is a powerful method for separating and quantifying the caged compound, the released amine, and the byproduct.[8][11][12]

Characterization and Data Analysis

Successful caging and uncaging must be rigorously verified.

| Technique | Purpose | Expected Observations |

| ¹H and ¹³C NMR | Structural confirmation of the caged compound. | Appearance of characteristic peaks for the DMNB group and the primary amine, with shifts confirming the carbamate linkage. |

| Mass Spectrometry (MS) | Verification of the molecular weight of the caged compound. | Observation of the expected molecular ion peak. |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the caged compound and monitoring of the uncaging reaction. | A single major peak for the pure caged compound. During photolysis, the peak for the caged compound will decrease, while peaks for the released amine and the byproduct will appear and increase.[8][9][10] |

| UV-Vis Spectroscopy | Determination of the absorption maximum and monitoring photolysis. | The caged compound will have a characteristic absorption spectrum with a maximum around 355 nm.[6] During photolysis, the absorbance at this wavelength will decrease. |

| Fluorometry | Monitoring the release if the amine or byproduct is fluorescent. | An increase in fluorescence intensity corresponding to the release of the fluorescent species. Note that photolysis byproducts of the DMNB group can be fluorescent.[13] |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Caging Yield | Incomplete reaction; decomposition of DMNB-Cl; steric hindrance of the amine. | Increase reaction time or temperature; use freshly prepared DMNB-Cl; consider using a different coupling agent. |

| Incomplete Photolysis | Insufficient light intensity or irradiation time; inner filter effect at high concentrations. | Increase light intensity or irradiation time; use a more dilute solution; ensure the solvent is UV-transparent at the irradiation wavelength. |

| Biological Activity of the Caged Compound | The caged compound is not completely inert. | Redesign the caging strategy to ensure the caging group effectively blocks the active site of the amine. |

| Toxicity of Photolysis Byproducts | The 5-dimethylamino-2-nitrosobenzaldehyde byproduct may have biological effects. | Perform control experiments with the irradiated byproduct alone to assess its effects. |

Conclusion

The use of 5-Dimethylamino-2-nitrobenzyl alcohol to cage primary amines is a robust and versatile technique for controlling biological activity with light. The protocols and guidelines presented in this application note provide a solid foundation for researchers to implement this powerful tool in their studies. Careful synthesis, thorough characterization, and controlled photolysis are essential for obtaining reliable and reproducible results. By leveraging the spatiotemporal precision offered by DMNB-caged compounds, scientists can unravel complex biological processes and advance the development of novel therapeutic strategies.

Mechanism of DMNB Uncaging

Caption: Photochemical release of a primary amine from its DMNB cage.

References

- A Perspective on the Synthesis, Purification, and Characterization of Porous Organic Cages | Chemistry of Materials - ACS Publications.

- Flash photolysis of caged compounds - UT Dallas.

- A chemist and biologist talk to each other about caged neurotransmitters - PMC - NIH.

- "Caged" compounds which were synthesized and used for experiments. - ResearchGate.

- Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - US.

- analytical methods.

- The nitrodibenzofuran chromophore: a new caging group for ultra-efficient photolysis in living cells.

- Caged compounds: photorelease technology for control of cellular chemistry and physiology.

- Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH.

- Proposed reaction mechanism towards photocleavage of the DMNB moiety... - ResearchGate.

- A collection of caged compounds for probing roles of local translation in neurobiology - eScholarship@McGill.

- DMNB-caged-Serine | Caged Amino Acid Compounds | Tocris Bioscience.

- An Overview of Analytical Methods to Determine Pharmaceutical Active Compounds in Aquatic Organisms - MDPI.

- Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC.

- CAGED NEUROTRANSMITTERS | Femtonics.

- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5' end of DNA.

- DMNB-caged-Serine | Caged Compounds: Tocris Bioscience - R&D Systems.

- SUPPORTING INFORMATION - The Royal Society of Chemistry.

- Exploration of the DNA Photocleavage Activity of O-Halo-phenyl Carbamoyl Amidoximes: Studies of the UVA-Induced Effects on a Major Crop Pest, the Whitefly Bemisia tabaci - MDPI.

- Photoactivation of SiR by photocleavage of ortho‐nitrobenzyl carbamates. - ResearchGate.

- Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC.

- Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC.

- Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC.

- Useful caged compounds for cell physiology - PMC - NIH.

- Prodrugs: A Comparison of o-Nitrobenzyl, p-Hydroxyphenacyl, and Coumarin Photoremovable Protecting Groups and Their In Vivo Appl - Journal of High School Science.

- 4,5-Dimethoxy-2-nitrobenzyl chloroformate, 97% 1 g | Buy Online - Fisher Scientific.

Sources

- 1. Caged compounds: photorelease technology for control of cellular chemistry and physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Useful caged compounds for cell physiology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A chemist and biologist talk to each other about caged neurotransmitters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. jhss.scholasticahq.com [jhss.scholasticahq.com]

- 6. Photoactivatable Reagents, Including Photoreactive Crosslinkers and Caged Probes—Section 5.3 | Thermo Fisher Scientific - TW [thermofisher.com]

- 7. nathan.instras.com [nathan.instras.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Photocleavage of a 2-nitrobenzyl linker bridging a fluorophore to the 5′ end of DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. mdpi.com [mdpi.com]

- 13. Photolysis of dimethoxynitrobenzyl-“caged” acids yields fluorescent products - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Surface Modification Utilizing 5-Dimethylamino-2-nitrobenzyl Alcohol

Introduction: Harnessing Light for Spatiotemporal Control of Surface Chemistry

In the dynamic fields of biomaterials, drug delivery, and cellular biology, the ability to precisely control the chemical and physical properties of a surface in real-time is a significant technological advancement. Photolabile protecting groups, often referred to as "caging" groups, are instrumental in this pursuit, allowing for the activation of specific functionalities with the application of light. Among these, the ortho-nitrobenzyl (ONB) scaffold has been extensively utilized due to its efficient cleavage upon UV irradiation. This application note provides a detailed guide to the use of a specific ONB derivative, 5-Dimethylamino-2-nitrobenzyl alcohol , for advanced surface modification studies. The inclusion of the electron-donating dimethylamino group at the 5-position is a key structural modification intended to modulate the photochemical properties of the ONB cage, a principle that will be explored herein.[1]

This document is intended for researchers, scientists, and drug development professionals seeking to create dynamic surfaces where biological or chemical activity can be switched on with high spatial and temporal resolution. We will delve into the underlying photochemical principles, provide detailed protocols for the synthesis of a surface-attachable derivative, its immobilization, and subsequent photopatterning, and discuss the analytical techniques required for robust characterization of the modified surfaces.

The Scientific Rationale: Why 5-Dimethylamino-2-nitrobenzyl Alcohol?

The foundational mechanism of ONB-based photocleavage involves an intramolecular rearrangement upon absorption of UV light. The excited nitro group abstracts a hydrogen atom from the benzylic carbon, leading to the formation of an aci-nitro intermediate. This intermediate subsequently rearranges to release the protected molecule (in this case, an alcohol) and forms a 2-nitrosobenzaldehyde byproduct.

The ability to use longer wavelengths for photocleavage is particularly advantageous in biological applications where high-energy UV light can be damaging to cells and sensitive biomolecules.[4] Therefore, the 5-dimethylamino substitution offers a promising avenue for creating more biocompatible and efficient photoresponsive surfaces.

Figure 1: Simplified workflow of the photocleavage of a surface-bound 5-Dimethylamino-2-nitrobenzyl ether.

Experimental Section: Materials, Synthesis, and Protocols

Part 1: Synthesis of a Surface-Attachable Derivative

To immobilize the photolabile unit onto a surface, it must first be functionalized with a suitable anchor group. For silica-based surfaces (e.g., glass, silicon wafers), a common strategy is the use of a silane anchor. The following is a representative, two-step synthetic protocol to produce a trialkoxysilane derivative of 5-Dimethylamino-2-nitrobenzyl alcohol.

Protocol 1: Synthesis of 5-(Dimethylamino)-2-nitrobenzyl Bromide

This protocol is adapted from general methods for the bromination of benzylic positions.[5][6][7]

-

Dissolution: In a round-bottom flask protected from light, dissolve 5-(Dimethylamino)-2-nitrobenzyl alcohol (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or acetonitrile.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Bromination: Slowly add phosphorus tribromide (PBr₃, ~0.4 equivalents) dropwise to the stirred solution. The reaction is exothermic.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding ice-cold water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 5-(Dimethylamino)-2-nitrobenzyl bromide. This intermediate is often used in the next step without further purification.

Protocol 2: Synthesis of (3-(5-(Dimethylamino)-2-nitrobenzyloxy)propyl)triethoxysilane

This protocol describes the alkylation of an alcohol with the synthesized benzyl bromide, a common method for forming ethers.[8]

-

Preparation: In a flame-dried, inert atmosphere (e.g., nitrogen or argon) flask, dissolve 3-(triethoxysilyl)propan-1-ol (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

-

Deprotonation: Add a strong, non-nucleophilic base such as sodium hydride (NaH, 1.2 equivalents) portion-wise at 0 °C. Allow the mixture to stir at room temperature for 30 minutes.

-

Alkylation: Dissolve the crude 5-(Dimethylamino)-2-nitrobenzyl bromide (1 equivalent) from Protocol 1 in anhydrous THF and add it dropwise to the alkoxide solution.

-

Reaction: Allow the reaction to stir at room temperature overnight.

-

Work-up: Quench the reaction by the slow addition of water. Extract the product with a nonpolar solvent like ethyl acetate. Wash the combined organic layers with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the final silane derivative.

Part 2: Surface Modification and Photopatterning

This section details the formation of a self-assembled monolayer (SAM) on a silica-based substrate and the subsequent photopatterning.

Protocol 3: Formation of a Self-Assembled Monolayer (SAM)

-

Substrate Cleaning: Thoroughly clean the silica-based substrates (e.g., glass coverslips, silicon wafers). A common method is sonication in a series of solvents (e.g., acetone, isopropanol, deionized water) followed by treatment with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide; EXTREME CAUTION: Piranha solution is highly corrosive and reactive ). Finally, rinse extensively with deionized water and dry under a stream of nitrogen.

-

SAM Solution Preparation: Prepare a 1-5 mM solution of the synthesized (3-(5-(Dimethylamino)-2-nitrobenzyloxy)propyl)triethoxysilane in anhydrous toluene.

-

Immersion: Immerse the cleaned substrates in the silane solution in a sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis of the silane.

-

Incubation: Allow the self-assembly to proceed for 12-24 hours at room temperature.

-

Rinsing and Curing: Remove the substrates from the solution, rinse thoroughly with fresh toluene to remove any physisorbed molecules, and then rinse with ethanol. Cure the monolayer by baking at 110-120 °C for 30-60 minutes.

Protocol 4: Photopatterning of the Modified Surface

-

Mask Alignment: Place a photomask with the desired pattern in close contact with the SAM-coated surface. A photomask can be a custom-designed chrome-on-glass mask or a simple transmission electron microscopy (TEM) grid.

-

Irradiation: Irradiate the masked surface with a light source of the appropriate wavelength. Based on the properties of similar ONB derivatives, a wavelength of approximately 405 nm is recommended to be tested for optimal cleavage.[2] The irradiation time will depend on the light intensity and the quantum yield of the photocleavage. A starting point would be an exposure dose of 1-5 J/cm².

-

Post-Irradiation Cleaning: After irradiation, rinse the substrate with a suitable solvent (e.g., ethanol, deionized water) to remove the cleaved 5-Dimethylamino-2-nitrosobenzaldehyde byproduct. The surface now possesses a pattern of free hydroxyl groups in the irradiated areas, while the masked areas remain protected by the photolabile group.

Figure 2: A flowchart of the experimental workflow from a clean substrate to a patterned and functionalized surface.

Surface Characterization: Validating Your Results

Robust analytical techniques are essential to confirm the successful modification and patterning of the surface at each stage of the process.

| Technique | Purpose | Expected Observations |

| Contact Angle Goniometry | To assess changes in surface wettability. | The initial SAM should be relatively hydrophobic. After photocleavage, the newly exposed hydroxyl groups should render the irradiated areas more hydrophilic, resulting in a lower water contact angle. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the elemental composition and chemical states of the surface. | The initial SAM should show signals for Si, O, C, and N. The high-resolution N 1s spectrum should show a peak corresponding to the nitro group and the dimethylamino group. After photocleavage, the intensity of the nitro-related nitrogen peak should decrease in the irradiated areas. |

| Atomic Force Microscopy (AFM) | To visualize the surface topography and potentially differentiate between modified and unmodified regions. | In tapping mode, there may be a slight height difference between the protected and deprotected regions. Phase imaging may also reveal differences in material properties between the two regions.[9] |

| Fluorescence Microscopy | To visualize the patterned surface after further functionalization with a fluorescent molecule. | After reacting the patterned hydroxyl groups with a fluorescently labeled molecule (e.g., a fluorescent silane or an amine-reactive dye via an intermediate step), the fluorescence should be localized to the previously irradiated areas. |

Troubleshooting and Expert Insights

-

Incomplete SAM formation: This can be due to a contaminated substrate, moisture in the reaction solvent, or inactive silane. Ensure rigorous cleaning procedures and the use of anhydrous solvents.

-

Inefficient photocleavage: The irradiation wavelength may not be optimal. An absorption spectrum of the silane derivative in solution can help determine the absorption maximum. The light intensity or duration may also need to be increased.

-

Poor pattern definition: Ensure close contact between the photomask and the substrate to minimize light diffraction.

-

The 2-nitrosobenzaldehyde byproduct: This byproduct can sometimes react with the newly formed surface functionalities. Thorough rinsing after irradiation is crucial.

Conclusion

The use of 5-Dimethylamino-2-nitrobenzyl alcohol as a photolabile protecting group offers a sophisticated method for the dynamic control of surface chemistry. The strategic inclusion of the dimethylamino group provides a potential avenue for shifting the cleavage wavelength to more biocompatible ranges. By following the detailed protocols for synthesis, immobilization, and photopatterning, and by employing rigorous surface analysis techniques, researchers can create well-defined, photoactivatable surfaces for a wide array of applications, from fundamental cell biology studies to the development of advanced drug delivery systems.

References

-

K. K. O. Sadman, M. A. K. R. Khan, M. H. Ali, S. K. Biswas, M. S. R. Khan, M. A. H. Khan, M. S. Islam, Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins, Sci Rep, 6, 35622 (2016). Available from: [Link]

-

M. Kim, S. L. Diamond, Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications, Bioorg Med Chem Lett, 16(15), 4007-10 (2006). Available from: [Link]

-

E. Rossegger, A. Moser, M. Edler, T. Griesser, W. Kern, S. Schlögl, Stimuli-responsive thiol-epoxy networks with photo-switchable bulk and surface properties, Polym. Chem., 8, 1137-1147 (2017). Available from: [Link]

-

M. Kim, S. L. Diamond, Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications, University of Pennsylvania ScholarlyCommons (2006). Available from: [Link]

-

M. Kim, S. Diamond, Photocleavage of o-nitrobenzyl ether derivatives for rapid biomedical release applications, Semantic Scholar (2006). Available from: [Link]

-

S. P. Fodor, J. L. Read, M. C. Pirrung, L. Stryer, A. T. Lu, D. Solas, Light-directed, spatially addressable parallel chemical synthesis, Science, 251(4995), 767-73 (1991). Available from: [Link]

-

E. Rossegger, A. Moser, M. Edler, T. Griesser, W. Kern, S. Schlögl, Recent Trends in Applying Ortho-Nitrobenzyl Esters for the Design of Photo-Responsive Polymer Networks, MDPI (2020). Available from: [Link]

- Zhejiang Zhongshan Chemical Industry Group Co., Ltd., Novel nitrobenzyl bromide synthesis process, Google Patents (2018).

-

A. A. Fuller, R. S. Kane, Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling, Molecules, 20(3), 4438-4467 (2015). Available from: [Link]

-

J. A. G. Williams, Photolabile ROMP gels using ortho-nitrobenzyl functionalized crosslinkers, Polym. Chem., 3, 2363-2370 (2012). Available from: [Link]

-

ResearchGate, Some of the currently used nitrobenzyl-derived protecting groups. Available from: [Link]

-

A. Blencowe, G. G. Shan, Q. Fu, J. F. Stoddart, o-Nitrobenzyl Alcohol Derivatives: Opportunities in Polymer and Materials Science, Macromolecules, 45(4), 1723–1736 (2012). Available from: [Link]

-

S. L. D. Restrepo, J. A. G. Williams, Design and characterisation of photoactivatable and lysine reactive o-nitrobenzyl alcohol-based crosslinkers, Chem. Sci., 12, 10766-10774 (2021). Available from: [Link]

-

Chemistry LibreTexts, 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction (2022). Available from: [Link]

-

P. Knotek, E. Chanova, F. Rypacek, AFM imaging and analysis of local mechanical properties for detection of surface pattern of functional groups, Mater Sci Eng C Mater Biol Appl, 33(4), 2091-8 (2013). Available from: [Link]

-

ResearchGate, Photoprocesses of Molecules with 2‐Nitrobenzyl Protecting Groups and Caged Organic Acids. Available from: [Link]

-

A. K. R. Khan, M. A. K. R. Khan, M. H. Ali, S. K. Biswas, M. S. R. Khan, M. A. H. Khan, M. S. Islam, Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications, Chem. Rev., 119(2), 1141-1199 (2019). Available from: [Link]

-

J. Li, Y. Chen, Y. Liu, J. Wang, Phototriggered labeling and crosslinking by 2-nitrobenzyl alcohol derivatives with amine selectivity, Chem. Commun., 51, 15915-15918 (2015). Available from: [Link]

- European Patent Office, PROCESS FOR PREPARING NITROBENZYL BROMIDES, EP 3587391 A1.

-

Organic Syntheses, p-NITROBENZYL BROMIDE. Available from: [Link]

-

Chemistry LibreTexts, 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel–Crafts Reaction (2024). Available from: [Link]

-

YouTube, Friedel-Crafts Alkylation. Available from: [Link]

- Hebei Chengxin Co., Ltd., Preparation method of 2-nitrobenzyl bromide, Google Patents (2018).

-

Chemistry Steps, Friedel-Crafts Alkylation with Practice Problems (2022). Available from: [Link]

Sources

- 1. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wavelength Controlled Photocleavage for Orthogonal and Sequential Release of Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. seas.upenn.edu [seas.upenn.edu]

- 5. Novel nitrobenzyl bromide synthesis process - Eureka | Patsnap [eureka.patsnap.com]

- 6. 2-Nitrobenzyl bromide synthesis - chemicalbook [chemicalbook.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

synthesis of photo-responsive hydrogels using 5-Dimethylamino-2-nitrobenzyl alcohol derivatives

Executive Summary

This application note details the protocol for synthesizing and characterizing photo-responsive hydrogels utilizing 5-Dimethylamino-2-nitrobenzyl alcohol (DMNBA) . Unlike traditional o-nitrobenzyl derivatives (which require UV light <350 nm), the inclusion of the electron-donating dimethylamino group red-shifts the absorption maximum, enabling photo-cleavage at longer wavelengths (365–420 nm). This feature is critical for biological applications where deep-UV toxicity is a concern.

This guide focuses on the "Pendant Activation" architecture , where DMNBA is converted into an acrylate monomer and copolymerized into a hydrogel network. Upon irradiation, the DMNBA moiety is cleaved, converting hydrophobic ester groups into hydrophilic carboxylic acid groups, triggering macroscopic hydrogel swelling and payload release.

Chemical Mechanism & Design Logic

The core mechanism relies on the photochemistry of the o-nitrobenzyl group. Upon absorption of a photon, the nitro group abstracts a benzylic hydrogen, leading to an aci-nitro intermediate that rearranges to form a nitroso-derivative and releases the carboxylic acid payload.

Mechanistic Pathway (DOT Visualization)

Figure 1: Photochemical cleavage mechanism of the DMNBA ester linkage. The transition from a neutral ester to a charged acid drives the osmotic swelling of the hydrogel.

Experimental Protocols

Protocol A: Monomer Synthesis (DMNBA-Acrylate)

Objective: Functionalize 5-Dimethylamino-2-nitrobenzyl alcohol with a polymerizable vinyl group.

Reagents:

-

5-Dimethylamino-2-nitrobenzyl alcohol (1.0 equiv)

-

Acryloyl chloride (1.2 equiv) [Handle with care: Lachrymator]

-

Triethylamine (TEA) (1.5 equiv)

-

Dichloromethane (DCM) (Anhydrous)

-

Hydroquinone (Inhibitor, trace)

Step-by-Step Procedure:

-

Preparation: Flame-dry a 100 mL round-bottom flask and purge with Argon. Dissolve 5-Dimethylamino-2-nitrobenzyl alcohol (2.0 g, ~10 mmol) in 40 mL anhydrous DCM.

-

Base Addition: Add TEA (2.1 mL, 15 mmol) and cool the solution to 0°C in an ice bath.

-

Acryloylation: Dropwise add acryloyl chloride (1.0 mL, 12 mmol) diluted in 5 mL DCM over 20 minutes. Crucial: Maintain temperature <5°C to prevent polymerization.

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4 hours in the dark (wrap flask in aluminum foil).

-

Work-up: Wash the organic layer with 1M HCl (2x), saturated NaHCO₃ (2x), and Brine (1x). Dry over MgSO₄.

-

Purification: Concentrate via rotary evaporation (bath <30°C). Purify using silica gel column chromatography (Hexane:Ethyl Acetate gradient).

-

Storage: Store the yellow oil/solid at -20°C in the dark.

Protocol B: Hydrogel Fabrication

Objective: Create a photo-responsive network by copolymerizing DMNBA-Acrylate with Acrylamide.

Formulation Table:

| Component | Role | Stock Conc. | Final Conc. | Volume (for 1 mL) |

| Acrylamide (AAm) | Backbone Monomer | 40% (w/v) | 10% (w/v) | 250 µL |

| DMNBA-Acrylate | Photo-active Pendant | 100 mM (in DMSO) | 10 mM | 100 µL |

| Bis-acrylamide | Crosslinker | 2% (w/v) | 0.1% (w/v) | 50 µL |

| APS | Initiator | 10% (w/v) | 0.5% (w/v) | 50 µL |

| TEMED | Accelerator | Neat | 0.1% (v/v) | 1 µL |

| DMSO/Water | Solvent | - | - | Adjust to 1 mL |

Procedure:

-

Mixing: Combine AAm, Bis-acrylamide, and DMNBA-Acrylate in a light-protected vial. Add solvent (DMSO/Water ratio depends on DMNBA solubility; typically 30:70 v/v is sufficient).

-

Degassing: Bubble nitrogen through the precursor solution for 10 minutes to remove oxygen (radical scavenger).

-

Initiation: Add APS, vortex briefly. Add TEMED, vortex briefly.

-

Casting: Immediately pipette the solution between two glass slides separated by a 1 mm Teflon spacer.

-

Polymerization: Allow to gel for 2 hours at RT in the dark .

-

Washing: Remove the gel disc and soak in 50:50 DMSO:Water for 24 hours (change solvent 3x) to remove unreacted monomer.

Characterization & Validation

Swelling Ratio Analysis ( )

The primary metric for validation is the change in mass swelling ratio upon irradiation.

- : Mass of swollen gel.[1]

- : Mass of dry gel.

Experiment:

-

Equilibrate gel discs in PBS (pH 7.4). Measure initial mass (

). -

Irradiate with 365 nm or 405 nm LED (

). -

Measure mass at

min. -

Expected Result: Mass increases as hydrophobic esters cleave to form hydrophilic carboxylates.

Experimental Workflow (DOT Visualization)

Figure 2: Complete experimental workflow from monomer synthesis to hydrogel characterization.[1][2][3]

Troubleshooting & Expert Insights

-

The Inner Filter Effect: The cleavage byproduct (nitrosobenzaldehyde) strongly absorbs UV light. In thick gels (>1 mm), this creates a "screening" effect where the surface degrades but the core remains intact.

-

Solution: Use thin films (<500 µm) or wash the gel intermittently during irradiation to diffuse the byproduct out.

-